

# Core Photophysical Properties of FD-1080: A Technical Guide

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## Compound of Interest

Compound Name: FD-1080  
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental photophysical properties of the near-infrared (NIR-II) fluorophore, **FD-1080**. The information is tailored for researchers and professionals in drug development and related scientific fields, with a focus on quantitative data, experimental methodologies, and logical workflows.

## Introduction to FD-1080

**FD-1080** is a small-molecule heptamethine cyanine dye designed for fluorescence imaging in the second near-infrared (NIR-II) window.<sup>[1][2][3]</sup> Its chemical structure is engineered to have both excitation and emission wavelengths beyond 1000 nm, which allows for deep-tissue imaging with reduced photon scattering and minimal tissue autofluorescence, leading to a high signal-to-background ratio.<sup>[1][4]</sup> The introduction of sulphonic acid groups enhances its water solubility, a critical factor for biological applications.<sup>[2][3]</sup>

## Quantitative Photophysical Data

The core photophysical parameters of **FD-1080** are summarized in the table below. These values are essential for understanding the performance of **FD-1080** in various experimental

settings.

Photophysical Property	Value	Solvent/Conditions	Reference
Absorption Maximum ( $\lambda_{abs}$ )	~1046 nm	Deionized Water	[2][5]
Emission Maximum ( $\lambda_{em}$ )	~1080 nm	Deionized Water	[2][5]
Excitation Wavelength for Emission	1064 nm	Not Applicable	[2]
Quantum Yield ( $\Phi$ )	0.31%	Ethanol	[1]
Quantum Yield ( $\Phi$ )	5.94%	Fetal Bovine Serum (FBS)	[1][5]
Molar Extinction Coefficient ( $\epsilon$ )	Not explicitly reported		
Fluorescence Lifetime ( $\tau$ )	Not explicitly reported		

Note: While the molar extinction coefficient and fluorescence lifetime are crucial photophysical parameters, specific quantitative values for **FD-1080** were not available in the reviewed literature.

## Experimental Protocols

The characterization of the photophysical properties of **FD-1080** involves several standard spectroscopic techniques. Below are detailed methodologies for these key experiments.

### Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorbance and fluorescence emission.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of **FD-1080** in the solvent of interest (e.g., deionized water, ethanol, or phosphate-buffered saline - PBS). A typical concentration for absorbance measurement is in the micromolar range (e.g., 50  $\mu\text{M}$ ).<sup>[2]</sup>
- **Instrumentation:** Use a UV-Vis-NIR spectrophotometer for absorbance measurements and a spectrofluorometer equipped with a NIR-sensitive detector for emission measurements.
- **Absorbance Spectrum Acquisition:**
  - Record a baseline spectrum with the solvent-filled cuvette.
  - Measure the absorbance spectrum of the **FD-1080** solution over a relevant wavelength range (e.g., 700-1200 nm).
  - The wavelength at which the highest absorbance is recorded is the absorption maximum ( $\lambda_{\text{abs}}$ ).
- **Emission Spectrum Acquisition:**
  - Excite the **FD-1080** solution at its absorption maximum or a suitable laser line (e.g., 1064 nm).<sup>[2]</sup>
  - Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 1050-1400 nm).
  - The wavelength with the highest fluorescence intensity is the emission maximum ( $\lambda_{\text{em}}$ ).

## Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

The relative method, using a standard dye with a known quantum yield, is commonly employed.

- **Selection of a Standard:** Choose a reference dye with absorption and emission properties in a similar spectral region to **FD-1080**. For the NIR-II region, a dye like IR-260 is a suitable

standard.

- Preparation of Solutions: Prepare a series of dilutions of both the **FD-1080** sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.
- Absorbance and Emission Measurements:
  - Measure the absorbance of each solution at the chosen excitation wavelength.
  - Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.
- Data Analysis:
  - Integrate the area under the fluorescence emission curves for both the sample and the standard.
  - Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of the resulting linear fits are proportional to the quantum yield.
  - Calculate the quantum yield of **FD-1080** ( $\Phi_{\text{sample}}$ ) using the following equation:

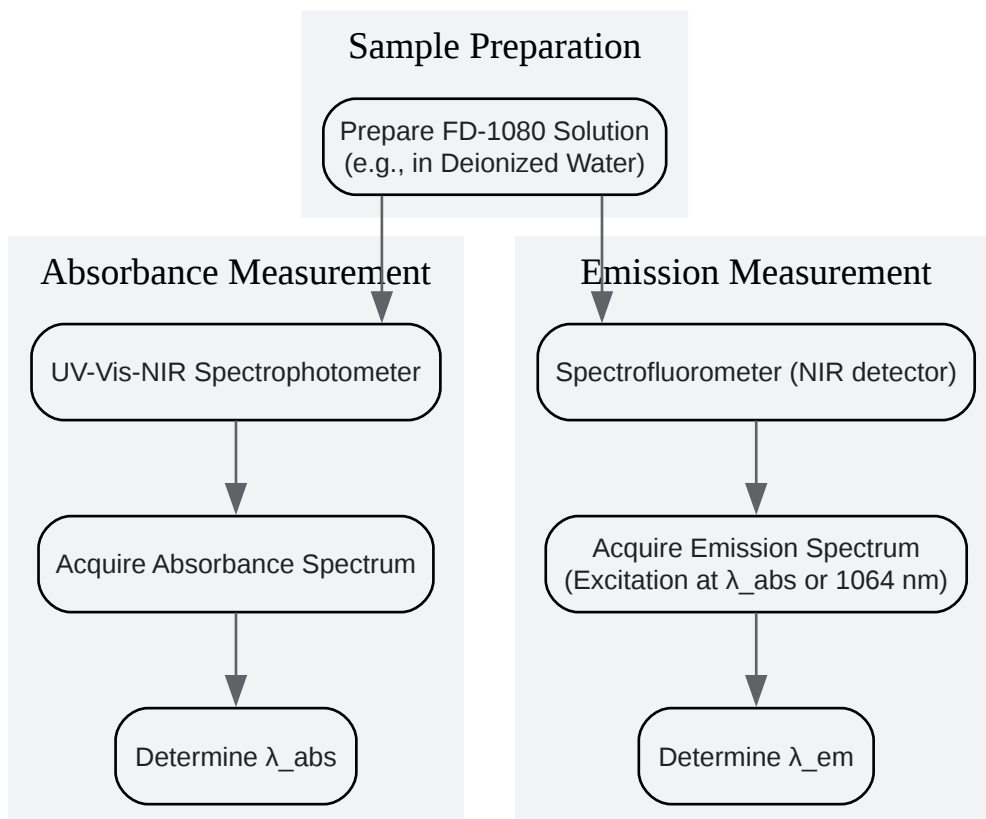
$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (m_{\text{sample}} / m_{\text{std}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

where:

- $\Phi_{\text{std}}$  is the quantum yield of the standard.
- $m_{\text{sample}}$  and  $m_{\text{std}}$  are the slopes of the integrated fluorescence intensity versus absorbance plots for the sample and standard, respectively.
- $\eta_{\text{sample}}$  and  $\eta_{\text{std}}$  are the refractive indices of the sample and standard solutions (if different).

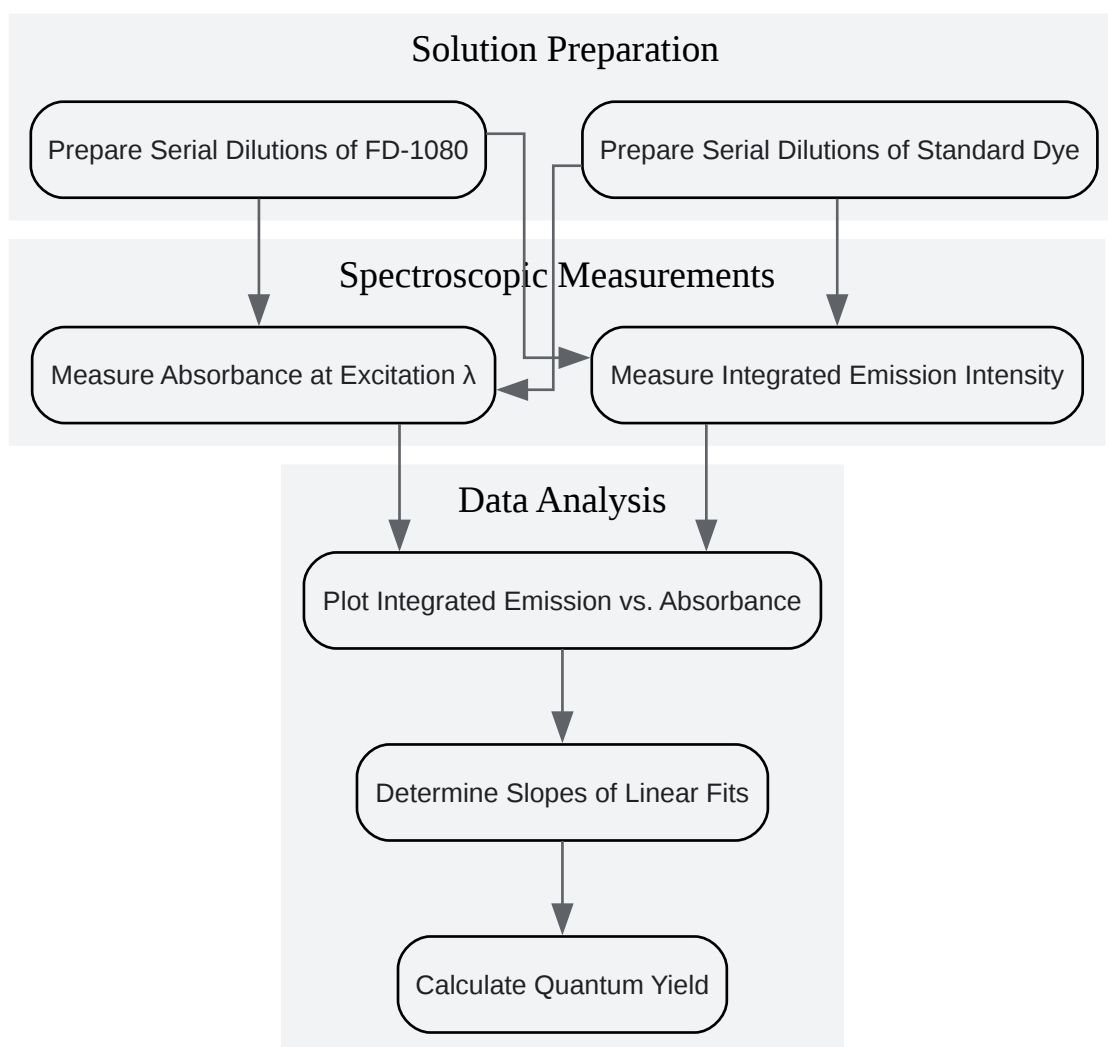
## Experimental and Logical Workflows

The following diagrams illustrate the logical flow of characterizing the photophysical properties of **FD-1080**.



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Workflow for Absorbance and Emission Spectra Measurement.



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Workflow for Relative Quantum Yield Determination.

## Conclusion

**FD-1080** is a promising fluorophore for deep-tissue in vivo imaging due to its favorable photophysical properties in the NIR-II window. Its enhanced quantum yield in the presence of serum proteins further highlights its potential for biological applications. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to characterize **FD-1080** and similar NIR-II dyes, enabling the advancement of preclinical and potentially clinical imaging modalities. Further characterization of its molar extinction coefficient and fluorescence lifetime would provide a more complete understanding of its photophysical behavior.

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## References

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